Desmedipham

Description

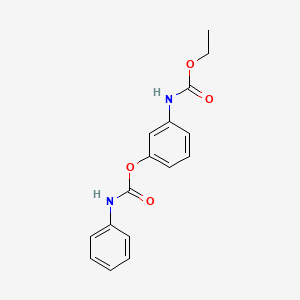

This compound is a selective, systemic post-emergence herbicide of the phenyl carbamate and biscarbamate classes. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. This compound was developed by Schering AG and approved for use in the United States in 1970. It is commonly used in beet and strawberry crops to protect against weeds, often in comination with Phenmedipham under the trade names Betanal or Betamax. (L795)

structure

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[3-(ethoxycarbonylamino)phenyl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJZMXBKUWKXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Record name | DESMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034518 | |

| Record name | Desmedipham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to off-white solid; [Reference #1] | |

| Record name | Desmedipham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13684-56-5 | |

| Record name | DESMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Desmedipham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13684-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmedipham [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmedipham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmedipham | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMEDIPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7V2TTX346 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmedipham's Mechanism of Action on Photosystem II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Desmedipham on Photosystem II (PSII). It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the herbicide's interaction with its target, the methodologies used to study these interactions, and the quantitative parameters that define its efficacy.

Core Mechanism of Action

This compound is a phenyl-carbamate herbicide that acts as a potent inhibitor of photosynthetic electron transport in Photosystem II.[1][2][3] Its primary target is the D1 protein, a core subunit of the PSII reaction center.[3][4] Specifically, this compound binds to the QB binding niche on the D1 protein. This binding is competitive with the native plastoquinone (PQ), the mobile electron carrier that shuttles electrons from the primary quinone acceptor, QA, to the cytochrome b6f complex.

By occupying the QB binding site, this compound effectively blocks the transfer of electrons from QA to QB. This interruption of the linear electron transport chain has two major consequences:

-

Inhibition of Photosynthesis: The blockage of electron flow prevents the reduction of NADP+ to NADPH and the generation of ATP, both of which are essential for carbon dioxide fixation in the Calvin cycle.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to the over-reduction of the photosynthetic apparatus and the formation of highly reactive oxygen species, such as singlet oxygen and superoxide radicals. These ROS cause rapid photo-oxidative damage to cellular components, including lipids and proteins, leading to membrane leakage and ultimately, cell death. It is this rapid cellular damage, rather than starvation, that is the primary cause of plant death.

The following diagram illustrates the inhibitory action of this compound on the photosystem II electron transport chain.

Caption: this compound binds to the QB site on the D1 protein of PSII, blocking electron flow to plastoquinone.

Quantitative Data

| Herbicide/Mixture | Plant/System | Parameter | Value | Reference |

| This compound + Phenmedipham + Ethofumesate | Chenopodium album | ED50 (Biomass) | Not specified | |

| This compound + Phenmedipham + Ethofumesate | Solanum nigrum | ED90 (Biomass) | 316.60 g a.i. ha-1 | |

| This compound + Phenmedipham | Beta vulgaris (Sugar beet) | Fv/Fm & Fvj | Decrease observed | |

| This compound + Phenmedipham | Solanum nigrum (Black nightshade) | Fv/Fm & Fvj | Irreversible decrease | |

| Diuron | Pea thylakoids | IC50 (DPIP photoreduction) | 0.06 µM | |

| Atrazine | Pea thylakoids | IC50 (DPIP photoreduction) | 0.12 µM | |

| Bentazon | Pea thylakoids | IC50 (DPIP photoreduction) | 3.5 µM |

Note: ED50 and ED90 refer to the effective doses required to cause 50% and 90% reduction in biomass, respectively. Fv/Fm and Fvj are chlorophyll fluorescence parameters that reflect the quantum efficiency of PSII.

Experimental Protocols

The study of this compound's effect on PSII involves a series of well-established experimental protocols. These include the isolation of photosynthetically active thylakoid membranes, and subsequent assays to measure the inhibition of electron transport and changes in chlorophyll fluorescence.

Isolation of Thylakoid Membranes from Pea (Pisum sativum)

This protocol is adapted from several sources to provide a comprehensive method for obtaining functional thylakoid membranes suitable for herbicide binding and electron transport assays.

Materials:

-

Fresh pea seedlings (10-14 days old)

-

Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl2, 10 mM NaF, 0.1% (w/v) BSA, 5 mM Ascorbic acid (add fresh).

-

Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl2, 10 mM NaF.

-

Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl2, 10 mM NaF.

-

Blender

-

Miracloth or cheesecloth

-

Refrigerated centrifuge

Procedure:

-

Harvest fresh pea leaves and place them on ice.

-

In a cold room or on ice, grind the leaves in ice-cold Grinding Buffer (P1) using a blender (3 x 10-second bursts).

-

Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled beaker.

-

Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2).

-

Centrifuge again at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the final pellet in a minimal volume of Storage Buffer (P3).

-

Determine the chlorophyll concentration spectrophotometrically.

-

Snap-freeze the thylakoid aliquots in liquid nitrogen and store at -80°C for future use.

The following diagram outlines the workflow for thylakoid membrane isolation.

Caption: A generalized workflow for the isolation of thylakoid membranes from pea leaves.

Measurement of PSII Electron Transport Inhibition (DPIP Photoreduction Assay)

This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP). The reduction of DPIP is monitored as a decrease in absorbance at 590-600 nm.

Materials:

-

Isolated thylakoid membranes

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl2, 10 mM NaCl

-

DPIP stock solution (1 mM)

-

This compound stock solutions in ethanol or DMSO at various concentrations

-

Spectrophotometer

-

Light source

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and isolated thylakoids (final chlorophyll concentration of 10-15 µg/mL).

-

Add different concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

-

Add DPIP to a final concentration of 50-100 µM.

-

Equilibrate the samples in the dark for 2-5 minutes.

-

Measure the initial absorbance at 590 nm.

-

Illuminate the samples with a saturating light source.

-

Record the decrease in absorbance at 590 nm over time (e.g., for 1-2 minutes).

-

Calculate the rate of DPIP photoreduction for each this compound concentration.

-

Express the results as a percentage of the control rate and plot against the logarithm of the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence Measurement (OJIP Transient)

Chlorophyll fluorescence provides a rapid and non-invasive method to assess the effects of herbicides on PSII photochemistry. The OJIP transient is a polyphasic fluorescence rise that reflects the sequential reduction of the electron acceptors in PSII.

Materials:

-

Intact leaves or isolated thylakoids

-

Plant Efficiency Analyzer (PEA) or a similar fluorometer

-

Leaf clips for dark adaptation

Procedure:

-

Dark-adapt the plant leaves for at least 20-30 minutes using leaf clips.

-

Place the fluorometer probe over the dark-adapted leaf or on the cuvette containing the thylakoid suspension.

-

Apply a saturating pulse of light (typically >3000 µmol photons m-2 s-1 for 1 second).

-

Record the fluorescence transient from the initial level (F0 or O-step) to the maximum level (Fm or P-step), including the intermediate steps J and I.

-

Analyze the OJIP curve to extract various parameters, such as Fv/Fm (maximum quantum yield of PSII), and the relative variable fluorescence at the J-step (Vj), which is particularly sensitive to the blockage of electron transport between QA and QB.

-

Repeat the measurements for plants treated with different concentrations of this compound at various time points after treatment.

The following diagram illustrates the logical flow of analyzing this compound's effect using chlorophyll fluorescence.

Caption: Experimental workflow for assessing PSII inhibition by this compound using chlorophyll fluorescence.

Conclusion

This compound is an effective herbicide that operates through a well-defined mechanism of action: the inhibition of photosystem II electron transport. By competitively binding to the QB site on the D1 protein, it disrupts the fundamental process of photosynthesis and induces lethal photo-oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the inhibitory effects of this compound and other PSII-targeting compounds. Further research to determine the precise IC50 and Ki values for this compound would provide a more complete quantitative picture of its interaction with the D1 protein.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements [mdpi.com]

Desmedipham: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmedipham is a selective, post-emergence herbicide primarily utilized for the control of broadleaf weeds in sugar beet cultivation. As a member of the phenylcarbamate class of herbicides, its mode of action centers on the inhibition of photosynthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for its synthesis, analysis of residues, and assessment of its biological activity are presented to support further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl [3-(phenylcarbamoyloxy)phenyl]carbamate, is a carbamate ester.[1] Its chemical structure consists of a central phenyl ring substituted with an ethoxycarbonylamino group and a phenylcarbamoyloxy group.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl [3-(phenylcarbamoyloxy)phenyl]carbamate | [1] |

| CAS Number | 13684-56-5 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 300.31 g/mol | |

| Appearance | Colorless to off-white solid | |

| Melting Point | 120 °C | |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 7 mg/L at 20 °C | |

| Vapor Pressure | 4 x 10⁻⁷ hPa at 25 °C | |

| Log P (octanol-water) | 3.4 |

Spectral Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and crucial for the structural elucidation and confirmation of this compound.

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.

This compound acts by binding to the D1 protein within the PSII complex. This binding event blocks the electron transport chain, specifically the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The interruption of electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation in the Calvin cycle. This ultimately leads to a cessation of plant growth and, eventually, cell death. The blockage of the electron transport chain also leads to the formation of reactive oxygen species, which cause lipid peroxidation and further cellular damage.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Desmedipham

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmedipham, a selective post-emergence herbicide, is a vital tool in modern agriculture for the control of broadleaf weeds, particularly in sugar beet cultivation. This technical guide provides a comprehensive overview of the core synthesis and manufacturing processes for this compound. It details the primary synthetic pathways, including a preferred one-pot aqueous synthesis method, and outlines the necessary experimental protocols. Quantitative data on reaction parameters and product specifications are presented in structured tables for clarity. Additionally, this guide includes visual representations of the synthesis workflow to facilitate a deeper understanding of the manufacturing process.

Introduction

This compound, chemically known as ethyl 3'-phenylcarbamoyloxycarbanilate, belongs to the phenylcarbamate class of herbicides.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[2] The manufacturing of this compound primarily involves a two-step synthesis, which can also be efficiently performed as a one-pot process. This process begins with the synthesis of the key intermediate, ethyl N-(3-hydroxyphenyl)carbamate, from 3-aminophenol, followed by its reaction with phenyl isocyanate to yield the final product. An environmentally favorable approach utilizes an aqueous medium for this synthesis, achieving high yields and purity.[3]

Core Synthesis Pathway

The predominant and most commercially viable synthesis route for this compound is a two-step process that can be streamlined into a one-pot reaction.

Step 1: Synthesis of Ethyl N-(3-hydroxyphenyl)carbamate

The initial step involves the reaction of 3-aminophenol with ethyl chloroformate. This reaction selectively forms a carbamate at the amino group of 3-aminophenol.

Step 2: Synthesis of this compound

The intermediate, ethyl N-(3-hydroxyphenyl)carbamate, is then reacted with phenyl isocyanate. The isocyanate group reacts with the hydroxyl group of the intermediate to form the final this compound molecule.

One-Pot Aqueous Synthesis

A particularly advantageous method for the synthesis of this compound is a one-pot process conducted in an aqueous medium.[3] This approach is not only environmentally friendly by avoiding the use of organic solvents but also results in a high yield of at least 95% with excellent purity.[3]

Experimental Protocols

Detailed Methodology for One-Pot Aqueous Synthesis of this compound

This protocol outlines the one-pot synthesis of this compound from 3-aminophenol in an aqueous medium.

Materials:

-

3-Aminophenol

-

Ethyl chloroformate

-

Phenyl isocyanate

-

Hydrochloric acid (for pH adjustment)

-

A suitable water-soluble base (e.g., sodium hydroxide) for pH control

-

Water

Procedure:

-

Preparation of the Reaction Mixture: A solution of 3-aminophenol is prepared in water. The pH of the solution is adjusted to a range of 5.0-6.0, ideally between 5.3 and 5.5, using hydrochloric acid. This acidic pH is crucial to prevent a side reaction where ethyl chloroformate reacts with the hydroxyl group of 3-aminophenol. The concentration of the reactants in the aqueous medium is typically maintained at a maximum of 1 mole per liter, with 0.5 moles per liter being preferable.

-

Formation of Ethyl N-(3-hydroxyphenyl)carbamate: The reaction mixture is cooled to a temperature below 25°C, with an optimal range of 0-15°C, and ideally around 10°C. Ethyl chloroformate is then added to the solution. A water-soluble base is added concurrently to neutralize the hydrochloric acid that is liberated during the reaction, thus maintaining the desired pH.

-

Formation of this compound: Following the formation of the intermediate, the reaction temperature is adjusted to between 10°C and 30°C, with a preferred range of 10-20°C. Phenyl isocyanate is then introduced into the reaction mixture. It is advantageous to add the phenyl isocyanate to a circulation pipe to ensure intimate contact with the intermediate in the aqueous medium. To facilitate the crystallization of the final product, seed crystals of this compound may be added before the introduction of phenyl isocyanate.

-

Isolation and Purification: The this compound product precipitates out of the aqueous solution. The solid product is then isolated through filtration. The crude product can be purified by washing with water. For further purification, the product can be redissolved in a suitable organic solvent like ether and then precipitated by adding a non-solvent such as light petroleum.

Data Presentation

Table 1: Reaction Parameters for the One-Pot Aqueous Synthesis of this compound

| Parameter | Value | Reference |

| Step 1: Intermediate Formation | ||

| Starting Material | 3-Aminophenol | |

| Reagent | Ethyl Chloroformate | |

| Solvent | Water | |

| pH | 5.0 - 6.0 (optimally 5.3-5.5) | |

| Temperature | < 25°C (optimally 0-15°C) | |

| Step 2: Final Product Formation | ||

| Intermediate | Ethyl N-(3-hydroxyphenyl)carbamate | |

| Reagent | Phenyl Isocyanate | |

| Temperature | 10 - 30°C (optimally 10-20°C) | |

| Overall Process | ||

| Overall Yield | ≥ 95% |

Table 2: Product Specifications for this compound

| Parameter | Specification |

| Appearance | Colorless crystals |

| Minimum Purity | 970 g/kg |

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical structures and the synthesis pathway of this compound.

Caption: Overall workflow for the two-step synthesis of this compound.

Caption: Logical workflow for the one-pot aqueous synthesis of this compound.

References

Desmedipham: A Technical Guide to Solubility in Water and Organic Solvents

Aimed at researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the solubility of desmedipham. A thorough understanding of this property is critical for formulation, environmental impact assessment, and toxicological analysis.

Understanding this compound Solubility

This compound is a selective post-emergence herbicide used to control broadleaf weeds. Its effectiveness and environmental fate are significantly influenced by its solubility in various media. Solubility, the maximum concentration of a substance that can dissolve in a solvent at a specific temperature, is a crucial physicochemical parameter. For this compound, key factors influencing its solubility include the polarity of the solvent, the ambient temperature, and the pH of the medium, as it is prone to hydrolysis in neutral and alkaline conditions.

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The data, collated from various sources, is presented below to facilitate comparison and aid in solvent selection for formulation and analytical purposes.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 0.007 | [1] |

| Acetone | 20 | 285 | [1] |

| Dichloromethane | 20 | 19.9 | [1][2] |

| Ethyl Acetate | 20 | 181 | [1] |

| Hexane | 20 | 0.02 | |

| Methanol | 20 | 187 | |

| Toluene | 20 | 1.19 |

Note: Some sources indicate slight solubility in chloroform and isophorone, with one source quantifying isophorone solubility at 400 g/L and benzene at 1.6 g/L.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely recognized shake-flask method outlined in OECD Guideline 105. This method is appropriate for substances with a solubility greater than 10 mg/L.

Materials and Equipment

-

High-purity this compound standard

-

Analytical grade solvents

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric glassware

Preliminary Assessment

A preliminary test is recommended to estimate the approximate solubility. This involves adding small, known amounts of this compound to a fixed volume of the solvent at the test temperature until saturation is observed. This helps in determining the appropriate amount of substance to use in the definitive test.

Definitive Test: Shake-Flask Method

-

Preparation: Add an excess amount of this compound (as estimated from the preliminary test) to each of three flasks. Record the exact weight. Add a precise volume of the solvent to each flask.

-

Equilibration: Place the stoppered flasks in a shaker bath set to a constant temperature (e.g., 20 ± 0.5 °C). Agitate the flasks for a sufficient duration to reach equilibrium. It is recommended to measure the concentration at 24, 48, and 72 hours to ensure that the solubility has reached a plateau.

-

Phase Separation: Once equilibrium is achieved, remove the flasks from the shaker and allow them to stand at the test temperature for at least 24 hours to allow the undissolved material to settle. Alternatively, centrifuge the samples at the test temperature to achieve phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being transferred, it is crucial to filter the sample immediately through a membrane filter that has been pre-conditioned with the saturated solution.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. This involves creating a calibration curve with standard solutions of known this compound concentrations. The sample may require dilution to fall within the linear range of the calibration curve.

-

Calculation: The solubility is calculated from the mean of the concentrations determined in the three flasks. The results should be expressed in g/L.

Visualization of the Experimental Workflow

The logical steps involved in the shake-flask method for determining the solubility of this compound are illustrated in the following diagram.

Shake-Flask Experimental Workflow.

References

An In-depth Technical Guide to the Toxicological Profile and Safety Data of Desmedipham

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmedipham is a selective post-emergence herbicide used for the control of broad-leaved weeds. Its toxicological profile is characterized by low to moderate acute toxicity. The primary mechanism of action in plants is the inhibition of photosynthesis at photosystem II. In mammals, the main adverse effects observed in toxicological studies include hemolytic anemia, methemoglobinemia, and thyroid follicular cell hypertrophy. This compound is not considered to be mutagenic or carcinogenic to humans. Developmental effects have been observed in rats at doses that also caused maternal toxicity. This guide provides a comprehensive overview of the available toxicological data, safety reference values, and detailed experimental methodologies for key studies.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | ethyl [3-[[(phenylamino)carbonyl]oxy]phenyl]carbamate |

| CAS Number | 13684-56-5 |

| Molecular Formula | C₁₆H₁₆N₂O₄ |

| Molecular Weight | 300.31 g/mol |

| Physical State | Colorless crystalline solid |

| Water Solubility | 7 mg/L at 20°C |

| Log P (octanol-water) | 3.4 |

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. It acts as a photosystem II (PSII) inhibitor by binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes. This binding blocks the electron transport chain, thereby halting CO₂ fixation and the production of ATP and NADPH, which are essential for plant growth[1][2]. The blockage of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death[3].

Toxicological Profile

Acute Toxicity

This compound exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.

| Study | Species | Route | LD₅₀ / LC₅₀ | Toxicity Category |

| Acute Oral | Rat | Oral | > 2000 mg/kg bw | IV |

| Acute Dermal | Rabbit | Dermal | > 2000 mg/kg bw | III |

| Acute Inhalation | Rat | Inhalation | > 5.0 mg/L | IV |

| Eye Irritation | Rabbit | Ocular | - | Moderately irritating (Category II) |

| Dermal Irritation | Rabbit | Dermal | - | Slightly irritating (Category IV) |

| Dermal Sensitization | Guinea Pig | Dermal | - | Sensitizer |

Subchronic and Chronic Toxicity

Repeated dose studies in various species have identified the primary target organs for this compound toxicity.

| Study | Species | Duration | NOAEL | LOAEL | Key Findings |

| Subchronic Oral | Rat | 90-day | 2.6 mg/kg bw/day | 13 mg/kg bw/day | Decreased body weight gain, hematological effects. |

| Subchronic Oral | Dog | 90-day | 9.7 mg/kg bw/day | - | Hematological effects. |

| Chronic Toxicity / Carcinogenicity | Rat | 2-year | 3.2 mg/kg bw/day | - | Suppressed body weight, hemolytic anemia, methemoglobinemia, follicular cell hypertrophy in the thyroid[2]. |

-

Test Guideline: OECD Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies).

-

Species: Sprague-Dawley rats.

-

Number of Animals: 50 males and 50 females per dose group.

-

Dose Levels: 0, 3.2, 16, and 80 mg/kg bw/day administered in the diet.

-

Duration: 24 months.

-

Endpoints Evaluated:

-

Clinical observations and mortality.

-

Body weight and food consumption.

-

Hematology and clinical chemistry.

-

Urinalysis.

-

Gross pathology at necropsy.

-

Organ weights.

-

Histopathological examination of a comprehensive list of tissues and organs.

-

Carcinogenicity

This compound has been classified as "Not Likely to be Carcinogenic to Humans" (Group E) by the U.S. EPA. Carcinogenicity studies in rats and mice have not shown evidence of carcinogenic potential.

| Study | Species | Duration | NOAEL | Key Findings |

| Carcinogenicity | Rat | 2-year | 3.2 mg/kg bw/day | No evidence of carcinogenicity. |

| Carcinogenicity | Mouse | 2-year | - | No evidence of carcinogenicity. |

Genotoxicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or genotoxic potential.

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | With and without S9 | Negative |

| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative |

| In vivo Micronucleus Assay | Mouse bone marrow | N/A | Negative |

-

Test Guideline: OECD Guideline 471 (Bacterial Reverse Mutation Test).

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which detect frameshift and base-pair substitution mutations.

-

Metabolic Activation: The test is conducted with and without the addition of a mammalian liver S9 fraction (from Aroclor 1254-induced rats) to assess the mutagenicity of both the parent compound and its metabolites.

-

Concentrations: A range of concentrations of this compound, typically up to a maximum of 5000 µ g/plate , are tested in triplicate.

-

Procedure: The tester strains, the test substance, and the S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates. The plates are incubated at 37°C for 48-72 hours, and the number of revertant colonies is counted.

-

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations.

Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive toxicant. Developmental effects in rats, such as external, visceral, and skeletal anomalies, were observed at doses that also induced maternal toxicity. No teratogenic effects were observed in rabbits.

| Study | Species | Duration | NOAEL (Parental) | NOAEL (Developmental) | Key Findings |

| Two-Generation Reproduction | Rat | 2 Generations | 4 mg/kg bw/day | 20 mg/kg bw/day | Parental toxicity included hemolytic anemia and increased spleen weights. No primary reproductive effects. |

| Developmental Toxicity | Rat | Gestation Days 6-15 | 10 mg/kg bw/day | 100 mg/kg bw/day | Maternal toxicity (increased methemoglobin). Developmental effects at maternally toxic doses. |

| Developmental Toxicity | Rabbit | Gestation Days 6-18 | 90 mg/kg bw/day | 90 mg/kg bw/day | No teratogenic effects observed. |

-

Test Guideline: OECD Guideline 416 (Two-Generation Reproduction Toxicity Study).

-

Species: Wistar rats.

-

Number of Animals: 25 males and 25 females per dose group for the F0 generation.

-

Dose Levels: 0, 4, 20, and 110 mg/kg bw/day administered in the diet.

-

Procedure: F0 animals are dosed for a pre-mating period, during mating, gestation, and lactation. F1 offspring are selected and dosed through maturity, mating, and production of the F2 generation.

-

Endpoints Evaluated:

-

Parental: Clinical signs, body weight, food consumption, mating and fertility indices, gestation length, parturition, and organ weights (with histopathology of reproductive organs).

-

Offspring: Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital distance, nipple retention), and gross pathology at necropsy.

-

Neurotoxicity

No evidence of neurotoxicity was observed in acute and subchronic neurotoxicity screening studies.

| Study | Species | Duration | NOAEL | Key Findings |

| Acute Neurotoxicity | Rat | Single dose | 2000 mg/kg bw | No neurotoxic effects observed. |

| Subchronic Neurotoxicity | Rat | 90 days | - | No neurotoxic effects observed. |

-

Test Guideline: EPA Health Effects Test Guidelines (OPPTS 870.6200).

-

Species: Sprague-Dawley rats.

-

Number of Animals: 10 males and 10 females per dose group.

-

Dose Levels: Typically three dose levels plus a control group.

-

Procedure: A functional observational battery (FOB), automated motor activity assessment, and neuropathology are conducted.

-

Endpoints Evaluated:

-

FOB: Observations of home cage and open-field behavior (e.g., posture, gait, arousal level), manipulative tests (e.g., grip strength, landing foot splay), and physiological measurements (e.g., body temperature).

-

Motor Activity: Quantified assessment of locomotor activity.

-

Neuropathology: Histopathological examination of central and peripheral nervous system tissues.

-

Safety Data and Reference Values

Based on the comprehensive toxicological database, regulatory agencies have established the following safety reference values for this compound.

| Reference Value | Authority | Value | Basis |

| Acceptable Daily Intake (ADI) | FSCJ | 0.032 mg/kg bw/day | Based on the NOAEL of 3.2 mg/kg bw/day from a 2-year rat chronic toxicity/carcinogenicity study, with a 100-fold safety factor. |

| Acute Reference Dose (ARfD) | FSCJ | 0.9 mg/kg bw | Based on the NOAEL of 90 mg/kg bw from a rabbit developmental toxicity study, with a 100-fold safety factor. |

| Chronic Population Adjusted Dose (cPAD) | U.S. EPA | 0.04 mg/kg bw/day | Based on the parental NOAEL of 4 mg/kg/day from a 2-generation rat reproduction study, with a 100-fold uncertainty factor. |

Conclusion

The toxicological profile of this compound is well-characterized. It exhibits low to moderate acute toxicity and is not genotoxic or carcinogenic. The primary target organs upon repeated exposure are the hematopoietic system and the thyroid. Developmental effects in rats are considered secondary to maternal toxicity. The established safety reference values (ADI and ARfD) are based on robust toxicological studies and provide a basis for risk assessment and the establishment of safe exposure levels for humans.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation of Desmedipham

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmedipham, a selective post-emergence herbicide, is primarily utilized for the control of broadleaf weeds in sugar beet cultivation. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the core processes governing the environmental behavior of this compound, including its degradation pathways in soil and water, mobility, and the methodologies used to study these phenomena.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its environmental behavior.

| Property | Value | Reference |

| IUPAC Name | ethyl (3-phenylcarbamoyloxyphenyl)carbamate | |

| CAS Number | 13684-56-5 | |

| Molecular Formula | C₁₆H₁₆N₂O₄ | |

| Molecular Weight | 300.31 g/mol | [1] |

| Water Solubility | 7 mg/L (at 20°C) | |

| Vapor Pressure | 4 x 10⁻⁹ Pa (at 25°C) | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.37 | |

| pKa | Does not dissociate | [2] |

Environmental Fate and Degradation Pathways

This compound is not considered persistent in the environment. Its dissipation is primarily driven by hydrolysis and microbial degradation in soil and water.[3]

Degradation in Soil

The primary degradation pathway for this compound in soil is a combination of chemical hydrolysis and microbial metabolism. The main degradation products are ethyl-(3-hydroxyphenyl) carbamate (EHPC) and aniline, which are further mineralized to carbon dioxide by soil microorganisms.

Aerobic Soil Metabolism: Under aerobic conditions, this compound degrades relatively quickly. A key study conducted in a German standard soil (Speyer 2.2) reported an aerobic soil metabolism half-life (DT50) of 8 days. In this study, the metabolite EHPC reached a maximum concentration of 4.5% of the applied this compound after 14 days, and its concentration decreased to 0.9% by day 100, indicating its further degradation.

Table 1: Aerobic Soil Metabolism of this compound

| Parameter | Value | Soil Type | Reference |

| DT50 | 8 days | German Standard Soil (Speyer 2.2) | |

| Major Metabolites | Ethyl-(3-hydroxyphenyl) carbamate (EHPC), Aniline | ||

| EHPC Maximum Concentration | 4.5% of applied parent at 14 days | German Standard Soil (Speyer 2.2) |

Degradation in Water

Hydrolysis: Hydrolysis is a major degradation pathway for this compound, particularly in neutral to alkaline waters. The ester linkage in the this compound molecule is susceptible to cleavage, yielding EHPC and aniline. The rate of hydrolysis is highly dependent on pH. At a pH of 7, the hydrolysis half-life is approximately 12 hours.

Table 2: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 7 | Not Specified | 12 hours |

Aqueous Photolysis: The contribution of photodegradation to the overall dissipation of this compound in the aquatic environment is considered to be minor.

Mobility in Soil

The potential for this compound and its primary metabolite, EHPC, to leach into groundwater is generally considered to be low in most soil types. The mobility of a pesticide in soil is often predicted by its soil organic carbon-water partitioning coefficient (Koc). Due to its instability in solutions with a pH above 5, the Koc of this compound can be challenging to measure directly using batch equilibrium methods. Estimated Koc values suggest moderate mobility. However, soil column experiments have shown that both this compound and EHPC tend to remain in the upper soil layers (top 6 cm).

Table 3: Soil Mobility of this compound

| Compound | Koc (mL/g) | Mobility Classification | Reference |

| This compound | 310 (estimated) | Moderate | |

| This compound | 95 | Moderate | |

| This compound | 210 | Moderate | |

| EHPC | 134 (estimated) | Moderate to High |

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental fate of this compound, based on internationally recognized guidelines.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate of degradation and the pathway of this compound in aerobic soil.

Methodology:

-

Test Soil: A well-characterized soil, such as the German Standard Soil 2.2 (Speyer), is used. Key properties of this soil are provided in Table 4.

-

Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate and transformation.

-

Application: The test substance is applied to fresh soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.

-

Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide, respectively).

-

Sampling: Replicate soil samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Soil samples are extracted with a suitable solvent system (e.g., acetonitrile/water). Both extractable and non-extractable (bound) residues are quantified.

-

Analysis: The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify this compound and its degradation products. The trapped volatiles are also analyzed for radioactivity.

-

Data Analysis: The degradation kinetics of this compound are determined, and the DT50 and DT90 values are calculated. A mass balance is performed to account for the distribution of the applied radioactivity.

Table 4: Physicochemical Properties of German Standard Soil 2.2 (Speyer)

| Parameter | Value |

| Organic Carbon (%) | 1.81 ± 0.44 |

| Nitrogen (%) | 0.18 ± 0.03 |

| **pH (0.01 M CaCl₂) ** | 5.58 ± 0.29 |

| Cation Exchange Capacity (meq/100g) | 9.60 ± 1.39 |

| Particle Size Distribution (%) | |

| Clay (<0.002 mm) | 10.6 ± 1.9 |

| Silt (0.002 - 0.063 mm) | 18.1 |

| Sand (0.063 - 2.0 mm) | 71.3 |

| Maximum Water Holding Capacity (%) | 52.8 ± 13.3 |

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Test Substance: this compound is added to the buffer solutions at a concentration below its water solubility limit.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots of the test solutions are taken at appropriate time intervals.

-

Analysis: The concentration of this compound and its hydrolysis products (EHPC and aniline) in the samples is determined by HPLC.

-

Data Analysis: The rate constants and half-lives (DT50) for the hydrolysis of this compound at each pH are calculated.

Soil Column Leaching Study (Adapted from OECD Guideline 312)

Objective: To assess the mobility and leaching potential of this compound and its degradation products in soil.

Methodology:

-

Soil Columns: Glass columns (e.g., 30 cm in length, 5 cm in diameter) are packed with the selected soil to a bulk density representative of field conditions.

-

Soil Conditioning: The soil columns are pre-eluted with a solution of 0.01 M CaCl₂ to establish steady-state flow.

-

Application: ¹⁴C-labeled this compound is applied to the surface of the soil columns.

-

Leaching: The columns are irrigated with a defined amount of 0.01 M CaCl₂ solution over a set period (e.g., 48 hours) to simulate rainfall.

-

Leachate Collection: The leachate is collected in fractions.

-

Soil Sectioning: After the leaching phase, the soil columns are frozen and sectioned into segments (e.g., every 5 cm).

-

Analysis: The leachate fractions and extracts from the soil segments are analyzed for the parent compound and its metabolites using techniques like Liquid Scintillation Counting (LSC) and HPLC.

-

Data Analysis: The distribution of radioactivity in the leachate and soil segments is determined to assess the mobility of this compound and its degradation products.

Visualization of Key Processes

Conclusion

This compound is characterized by its limited persistence in the environment, primarily due to rapid hydrolysis under neutral to alkaline conditions and microbial degradation in soil. Its main degradation products, EHPC and aniline, are further broken down. The low to moderate mobility of this compound and EHPC suggests a minimal risk of groundwater contamination. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental fate of this and other similar agricultural chemicals.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Desmedipham: A Technical Guide to a Selective Systemic Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmedipham is a selective, systemic herbicide belonging to the phenyl-carbamate chemical class.[1][2] It is primarily used for post-emergence control of a wide range of broadleaf weeds in sugar beet cultivation.[3][4] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII), disrupting the electron transport chain and leading to the death of susceptible plant species.[3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, herbicidal efficacy, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a colorless crystalline solid with the chemical formula C₁₆H₁₆N₂O₄ and a molecular weight of 300.31 g/mol . It has a melting point of 120°C. Key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Unit |

| Molecular Formula | C₁₆H₁₆N₂O₄ | |

| Molecular Weight | 300.31 | g/mol |

| Physical State | Colorless crystals | |

| Melting Point | 120 | °C |

| Water Solubility | 7 | mg/L (at 20°C) |

| Vapor Pressure | 4 x 10⁻⁷ | hPa (at 25°C) |

| Octanol-Water Partition Coefficient (LogP) | 3.38 | |

| Solubility in Acetone | >200 | g/L |

| Solubility in Methanol | 187,000 | mg/L |

| Solubility in Dichloromethane | 19,900 | mg/L |

| Solubility in Hexane | 20 | mg/L |

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. Specifically, it targets and binds to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding action blocks the electron flow from quinone A (QA) to quinone B (QB), effectively interrupting the photosynthetic electron transport chain. The disruption of this process prevents the production of ATP and NADPH, which are essential for CO₂ fixation and the subsequent synthesis of carbohydrates, ultimately leading to plant death.

References

Desmedipham: A Technical Guide to its Discovery, Mechanism, and Application as a Herbicide

An In-depth Whitepaper for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Desmedipham is a selective, post-emergence herbicide belonging to the phenylcarbamate chemical class. First registered in the United States in 1974, it has been a critical tool for weed management, primarily in sugar beet cultivation. Its herbicidal activity stems from the inhibition of photosynthesis at Photosystem II. This technical guide provides a comprehensive overview of the discovery and history of this compound, its detailed mechanism of action, experimental protocols for its synthesis and evaluation, and a summary of its efficacy.

Discovery and History

The development of synthetic herbicides surged following World War II, with the discovery of phenoxyacetic acids like 2,4-D marking a new era in chemical weed control.[1][2] The phenylcarbamate class of herbicides, to which this compound belongs, emerged from this period of intense research and development in agrochemicals. Isopropyl phenylcarbamate was one of the early herbicides developed during this time.[3]

This compound, chemically known as ethyl 3'-phenylcarbamoyloxycarbanilate, was developed by Schering AG.[4] It was first approved for use in the United States in 1970 and registered as a pesticide in 1974.[4] It is often used in combination with another phenylcarbamate herbicide, Phenmedipham, to broaden the spectrum of controlled weeds.

Timeline of Key Milestones

-

Post-WWII: The "chemical era" of weed control begins with the development of synthetic herbicides.

-

1950s: The discovery and development of phenyl-substituted ureas and triazines, both of which are also photosynthetic inhibitors.

-

1970: this compound is approved for use in the United States.

-

1974: this compound is first registered as a pesticide in the U.S. for use on sugar beets.

Mode of Action: Inhibition of Photosystem II

This compound is a selective, systemic herbicide that is absorbed through the leaves of the plant. Its primary mode of action is the inhibition of photosynthesis by targeting Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Specifically, this compound binds to the D1 protein of the PSII complex. This binding occurs at the QB binding site, where it competes with the native plastoquinone. The binding of this compound to the D1 protein blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the photosynthetic electron transport chain prevents the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth. The blockage of electron transport leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound typically involves a condensation reaction. The following is a generalized laboratory-scale protocol adapted from this process.

Materials:

-

Ethyl N-(3-hydroxyphenyl)carbamate

-

Phenyl isocyanate

-

Anhydrous toluene (or other suitable organic solvent)

-

Triethylamine (or other suitable base catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel.

-

Dissolve a known molar equivalent of ethyl N-(3-hydroxyphenyl)carbamate in anhydrous toluene in the flask.

-

Add a catalytic amount of triethylamine to the solution.

-

Slowly add one molar equivalent of phenyl isocyanate dissolved in anhydrous toluene to the dropping funnel and add it dropwise to the reaction mixture with constant stirring.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and maintain it for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

-

Dry the purified crystals under vacuum and determine the yield and melting point. Characterize the final product using techniques such as NMR and IR spectroscopy.

References

Physical and chemical characteristics of Desmedipham

An In-depth Technical Guide to the Physical and Chemical Characteristics of Desmedipham

Abstract

This compound is a selective, systemic, post-emergence herbicide belonging to the phenyl carbamate class of chemicals. It is primarily utilized for the control of broadleaf weeds, particularly in sugar beet cultivation, often in combination with other herbicides like Phenmedipham and Ethofumesate.[1][2][3] Its herbicidal activity stems from the inhibition of photosynthesis at Photosystem II. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and established analytical methodologies for its detection and quantification.

Chemical Identity

-

IUPAC Name: ethyl {3-[(phenylcarbamoyl)oxy]phenyl}carbamate[4][5]

-

CAS Registry Number: 13684-56-5

-

Chemical Formula: C₁₆H₁₆N₂O₄

-

Synonyms: EP-475, Betanex, Betanal AM, 3-Ethoxycarbonylaminophenyl N-phenylcarbamate

Physicochemical Properties

This compound is a colorless to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 300.31 g/mol | |

| Melting Point | 118.5 - 120 °C | |

| Boiling Point | Decomposes (295 - 305 °C) | |

| Density | ~1.2 g/cm³ | |

| Vapor Pressure | 4 x 10⁻⁴ mPa (at 25 °C) | |

| Water Solubility | 7 mg/L (at room temperature) | |

| Solubility (Other) | Slightly soluble in chloroform and methanol | |

| LogP (Octanol/Water) | 4.49 | |

| pKa | 12.96 ± 0.70 (Predicted) |

Mechanism of Action

This compound's primary mode of action is the inhibition of photosynthesis. As a Photosystem II (PSII) inhibitor, it interrupts the photosynthetic electron transport chain in chloroplasts. Specifically, it binds to the D1 quinone-binding protein in PSII, displacing plastoquinone (PQ). This blockage prevents the flow of electrons, thereby halting the production of ATP and NADPH, which are essential energy carriers for carbon dioxide (CO₂) fixation in the Calvin cycle. The disruption of these fundamental processes leads to rapid chlorosis and necrosis in susceptible plants.

Caption: this compound inhibits photosynthesis by blocking the QB site in Photosystem II.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A prevalent method for the determination of this compound in commercial herbicide formulations involves reverse-phase HPLC. This protocol provides a reliable and accurate means of quantifying the active ingredient.

A. Sample Preparation:

-

Accurately weigh 70-80 mg of the herbicide sample (e.g., Betanal AM-11).

-

Dissolve the sample in 5 mL of methanol acidified with acetic acid.

-

Dilute the solution to a final volume of 50 mL using the mobile phase as the diluent.

B. Chromatographic Conditions:

-

Apparatus: A liquid chromatograph equipped with a binary pump, programmable injector, and a diode array detector (DAD).

-

Column: Hypersil ODS (C18), 200 mm x 2.1 mm I.D., 5 µm particle size.

-

Mobile Phase: A mixture of methanol and water in a 51:49 (v/v) ratio.

-

Flow Rate: 0.4 mL/min.

-

Temperature: 20°C.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 2 µL.

C. Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard solution. The percentage of the active ingredient is calculated based on this comparison. Under these conditions, this compound typically has a retention time of approximately 7.86 minutes.

Caption: Workflow for the HPLC-based quantification of this compound.

Environmental Fate

This compound is not typically persistent in soil or water. Its primary degradation pathway in the environment is hydrolysis, which breaks it down into ethyl-(3-hydroxyphenyl) carbamate (EHPC) and aniline. These products are then subject to further microbial degradation. Processes such as photodegradation and volatilization do not appear to be significant contributors to its dissipation. Due to its properties, this compound has a low potential to leach into groundwater in most soil types.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Desmedipham in Soil

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the extraction, cleanup, and quantification of Desmedipham in soil samples using various analytical techniques.

Introduction

This compound is a post-emergence herbicide used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2][3] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This document outlines detailed protocols for the analysis of this compound in soil, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods.

Analytical Methods Overview

The determination of this compound in soil typically involves a multi-step process including sample preparation (extraction and cleanup) followed by instrumental analysis. The most common techniques employed are:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), HPLC is a widely used technique for the analysis of this compound.[1][4] Reversed-phase chromatography is a common approach.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it suitable for trace-level detection of this compound and its metabolites in complex matrices like soil.

-

Gas Chromatography (GC): GC can also be used for this compound analysis, often after a derivatization step to improve volatility and thermal stability.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound detection.

Table 1: HPLC Methods - Performance Data

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| RP-HPLC-DAD | Herbicide Formulation | 2.9 µg/mL | - | - | |

| NP-HPLC-UV | Pesticide Formulation | 41.1 µg/mL | 137.1 µg/mL | - | |

| RP-HPLC-UV | Soil | - | 30 µg/kg | - | |

| HPLC-UV | Soil & Sugar Beet Roots | - | 0.0001 mg/kg | 86% (soil), 78% (roots) |

Table 2: LC-MS/MS Methods - Performance Data

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| LC-MS | Spiked Soils | ≤ 25 ng/g | - | Quantitative (50-200 ppb spike) | |

| HPLC-MS/MS | 21 Foods | 0.007–1.875 μg kg⁻¹ | 0.025–6.250 μg kg⁻¹ | 72%–110% |

Table 3: Voltammetric Method - Performance Data

| Method | Matrix | Limit of Detection (LOD) | Linear Range | Reference |

| Square Wave Stripping Voltammetry | Strawberry Juices | 41.00 and 50.00 µg/L | 0.15–1.20 mg/L and 1.20–4.50 mg/L |

Experimental Protocols

General Soil Sample Preparation Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in soil samples.

References

Application Note: Simultaneous Determination of Desmedipham by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative determination of Desmedipham. The described protocol is applicable for the analysis of this compound in pesticide formulations. Two primary methodologies are presented: a reversed-phase (RP-HPLC) method, which is commonly employed, and a normal-phase (NP-HPLC) method as an alternative approach. Both methods demonstrate good linearity, precision, and accuracy.

Introduction

This compound is a selective post-emergence herbicide used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Accurate and reliable analytical methods are crucial for the quality control of pesticide formulations containing this compound to ensure their efficacy and safety. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.[2][3] This note provides detailed protocols for the determination of this compound using both reversed-phase and normal-phase HPLC-DAD.

Experimental

-

Instrumentation: A liquid chromatograph system equipped with a binary pump, a manual or autosampler injector, a column thermostat, and a Diode Array Detector (DAD) was used.[1]

-

Chemicals and Reagents:

-

This compound analytical standard (purity >99%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

n-Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Acetic acid (analytical reagent grade)

-

Two distinct HPLC methods are presented below. The selection of the method may depend on the sample matrix and the availability of columns and solvents.

Method 1: Reversed-Phase HPLC (Primary Method)

| Parameter | Description |

| Column | LiChrospher 60 RP-select B (25 cm × 0.4 cm, 5 µm) or Hypersil ODS (C18) (20 cm x 0.21 cm, 5 µm) |

| Mobile Phase | Methanol/Water (60:40, v/v) or (51:49, v/v) |

| Flow Rate | 0.4 - 1.0 mL/min |

| Injection Volume | 2 - 20 µL |

| Column Temperature | 20 - 25 °C |

| Detection Wavelength | 230 nm or 254 nm |

Method 2: Normal-Phase HPLC (Alternative Method)

| Parameter | Description |

| Column | CN column (25 cm × 0.4 cm, 5 µm) |

| Mobile Phase | n-Hexane/Dichloromethane (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 270 nm |

Protocols

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol (for RP-HPLC) or a 1:1 (v/v) mixture of n-hexane and dichloromethane (for NP-HPLC) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 15 µg/mL to 200 µg/mL for RP-HPLC; 70 µg/mL to 360 µg/mL for NP-HPLC).

-

Accurately weigh an appropriate amount of the pesticide formulation (e.g., 70-80 mg) into a 50 mL volumetric flask.

-

Add a suitable solvent to dissolve the sample. For a reversed-phase method, use methanol, which can be slightly acidified with acetic acid. For a normal-phase method, a 1:1 (v/v) mixture of n-hexane and dichloromethane can be used.

-

Sonicate the solution for approximately 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the same solvent.

-

If necessary, perform a further dilution to bring the concentration of this compound within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The presented methods have been validated for several parameters to ensure their reliability.

| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |

| Linearity Range (µg/mL) | 15.6 - 187.2 | 72 - 360 |

| Correlation Coefficient (r²) | > 0.999 | Not Specified |

| Limit of Detection (LOD) (µg/mL) | 0.179 - 2.9 | 41.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.593 | 137.1 |

| Precision (RSD %) | < 1% for retention times and peak areas | Satisfactory intra-day and inter-day precision |

| Accuracy (Recovery %) | Not Specified | Confirmed by standard additions method |

Experimental Workflow

Caption: Experimental workflow for HPLC-DAD analysis of this compound.

Conclusion

The HPLC-DAD methods described in this application note are suitable for the simultaneous determination of this compound in pesticide formulations. The reversed-phase method offers a common and robust approach, while the normal-phase method provides a reliable alternative. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results.

References

Application Note and Protocol for Desmedipham Residue Analysis in Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmedipham is a selective post-emergence herbicide used for the control of broadleaf weeds, particularly in sugar beet crops.[1][2] Its application necessitates the development of robust and sensitive analytical methods to monitor its residue levels in plant tissues, ensuring food safety and compliance with regulatory limits. This document provides a detailed protocol for the determination of this compound residues in various plant matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

The methodology is based on the extraction of this compound residues from homogenized plant samples using acetonitrile. The extract is then cleaned up using a dispersive solid-phase extraction (dSPE) technique to remove interfering matrix components. The final extract is analyzed by HPLC-MS/MS for the quantification of this compound. This approach is widely adopted for pesticide residue analysis due to its simplicity, high throughput, and effectiveness across a variety of food matrices.[3][4][5]

Data Presentation

The following tables summarize the quantitative data for the analytical method validation for this compound in various plant tissues.

Table 1: Method Validation Parameters for this compound Analysis

| Parameter | Result |

| Linear Working Range | 0.025 - 1 mg kg⁻¹ |

| Correlation Coefficient (R²) | 0.9912 – 1.0000 |

| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ (most matrices) |

| 0.05 mg kg⁻¹ (tea and spices) |

Table 2: Recovery and Precision of this compound in Spiked Samples

| Matrix | Spiked Concentration (mg kg⁻¹) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Head Cabbage | 0.01, 0.1, 0.5 | 75 - 98 | ≤ 15.2 |

| Tomato | 0.01, 0.1, 0.5 | 82 - 105 | ≤ 12.8 |

| Beet | 0.01, 0.1, 0.5 | 70 - 108 | ≤ 19.6 |

| Pear | 0.01, 0.1, 0.5 | 78 - 95 | ≤ 11.5 |

| Rice | 0.01, 0.1, 0.5 | 85 - 102 | ≤ 9.8 |

Experimental Protocols

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (for pigmented samples)

-

This compound analytical standard

-

Deionized water

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Sample Preparation

-

Homogenize a representative portion of the plant tissue sample using a high-speed blender.

-

For dry commodities, such as grains or raisins, a wetting step is required prior to extraction.

Extraction (QuEChERS Method)

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.

-

The dSPE tube should contain a mixture of sorbents. For most plant matrices, a combination of 150 mg MgSO₄ and 50 mg PSA is effective. For samples with high pigment content, such as spinach, 50 mg of GCB can be added.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

Final Extract Preparation

-

Transfer the supernatant to a clean vial.

-

Filter the extract through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 column is commonly used for the separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for the identification and quantification of this compound.

Mandatory Visualizations

Caption: Experimental workflow for this compound residue analysis.

Caption: Simplified metabolic pathway and mode of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H16N2O4 | CID 24743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]

- 5. gcms.cz [gcms.cz]

Application Notes and Protocols for Desmedipham in Sugar Beet Weed Control

For Researchers, Scientists, and Drug Development Professionals